molecular formula C14H13NO4S B213856 Methyl 2-[(cyclopropylcarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate

Methyl 2-[(cyclopropylcarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate

Cat. No. B213856
M. Wt: 291.32 g/mol
InChI Key: WMNVHGCUWAYUNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(cyclopropylcarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate, also known as CP-690,550, is a chemical compound that belongs to the class of Janus kinase inhibitors (JAK inhibitors). It was first synthesized by Pfizer in 2003 and has since been extensively studied for its potential therapeutic uses in various diseases.

Mechanism of Action

Methyl 2-[(cyclopropylcarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate works by selectively inhibiting the activity of Janus kinases (JAKs), which are involved in the signaling pathways that lead to inflammation and immune system activation. Specifically, it inhibits JAK3, which is involved in the signaling pathway of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, Methyl 2-[(cyclopropylcarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate reduces the activation and proliferation of immune cells, leading to a decrease in inflammation.
Biochemical and Physiological Effects:
Methyl 2-[(cyclopropylcarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate has been shown to have significant biochemical and physiological effects in various disease models. In rheumatoid arthritis, Methyl 2-[(cyclopropylcarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate has been shown to reduce joint inflammation, pain, and swelling, as well as improve joint function. In psoriasis, it has been shown to reduce skin inflammation and improve skin lesions. In inflammatory bowel disease, it has been shown to reduce inflammation in the gut and improve symptoms such as diarrhea and abdominal pain. In multiple sclerosis, it has been shown to reduce the number and severity of relapses.

Advantages and Limitations for Lab Experiments

One advantage of Methyl 2-[(cyclopropylcarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate is its high selectivity for JAK3, which reduces the risk of off-target effects. Additionally, it has been shown to have a good safety profile in clinical trials. However, one limitation is that it may increase the risk of infections due to its immunosuppressive effects. Another limitation is that it may not be effective in all patients, as some may have JAK-independent pathways of inflammation.

Future Directions

There are several future directions for research on Methyl 2-[(cyclopropylcarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate. One direction is to investigate its potential therapeutic uses in other diseases such as asthma, lupus, and atopic dermatitis. Another direction is to develop more selective JAK inhibitors that target specific JAK isoforms, as this may reduce the risk of side effects. Additionally, further research is needed to understand the long-term safety and efficacy of Methyl 2-[(cyclopropylcarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate in different patient populations.

Synthesis Methods

The synthesis of Methyl 2-[(cyclopropylcarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate involves a multi-step process starting from commercially available starting materials. The first step involves the reaction of 2-furancarboxylic acid with thionyl chloride to form 2-furancarbonyl chloride. This is then reacted with cyclopropylamine to form the intermediate cyclopropylcarbonyl chloride. The final step involves the reaction of this intermediate with methyl 2-aminothiophene-3-carboxylate to form Methyl 2-[(cyclopropylcarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate.

Scientific Research Applications

Methyl 2-[(cyclopropylcarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate has been extensively studied for its potential therapeutic uses in various diseases such as rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. It works by inhibiting the activity of Janus kinases, which are involved in the signaling pathways that lead to inflammation and immune system activation.

properties

Product Name

Methyl 2-[(cyclopropylcarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate

Molecular Formula

C14H13NO4S

Molecular Weight

291.32 g/mol

IUPAC Name

methyl 2-(cyclopropanecarbonylamino)-4-(furan-2-yl)thiophene-3-carboxylate

InChI

InChI=1S/C14H13NO4S/c1-18-14(17)11-9(10-3-2-6-19-10)7-20-13(11)15-12(16)8-4-5-8/h2-3,6-8H,4-5H2,1H3,(H,15,16)

InChI Key

WMNVHGCUWAYUNV-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(SC=C1C2=CC=CO2)NC(=O)C3CC3

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=CO2)NC(=O)C3CC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.